4-Nitrobenzyl 5-bromofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5/c13-11-6-5-10(19-11)12(15)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARNMDCXNEBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Nitrobenzyl 5 Bromofuran 2 Carboxylate
Strategies for the Construction of the Furan-2-carboxylate (B1237412) Core
The foundational step in the synthesis of 4-nitrobenzyl 5-bromofuran-2-carboxylate is the formation of the furan-2-carboxylate scaffold. This can be approached by first synthesizing the carboxylic acid precursor, which is subsequently esterified, or by creating a simple ester of the furan (B31954) core which is later brominated.
Conventional Multistep Synthetic Routes to 5-bromofuran-2-carboxylic Acid Precursors
The primary precursor for the target molecule is 5-bromofuran-2-carboxylic acid. Its synthesis typically begins with more readily available furan derivatives, such as 2-furoic acid or furfural (B47365).
A common route involves the direct bromination of 2-furoic acid (also known as 2-furancarboxylic acid). The high reactivity of the furan ring towards electrophilic substitution facilitates this transformation. researchgate.net In one documented procedure, 2-furancarboxylic acid is treated with molecular bromine (Br₂) in a solvent like carbon tetrachloride. The reaction mixture is heated to facilitate the substitution, which preferentially occurs at the electron-rich 5-position of the furan ring. mdpi.com After the reaction, the solvent is removed, and the resulting crude solid can be purified by recrystallization from boiling water to yield 5-bromofuran-2-carboxylic acid. mdpi.com
Alternatively, furfural can serve as the starting material. Furfural can be oxidized to 2-furancarboxylic acid using various oxidizing agents. orgsyn.org Following the oxidation, the resulting 2-furancarboxylic acid is then brominated as described above to afford the 5-bromo derivative. This two-step sequence from furfural provides a versatile entry point to the required precursor.
Fischer-Speier Esterification and Related Esterification Techniques for Furan-2-carboxylates
Fischer-Speier esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use a large excess of the alcohol, which often serves as the solvent, and/or to remove the water that is formed as a byproduct. organic-chemistry.orgathabascau.calibretexts.org
In the context of synthesizing the furan-2-carboxylate core, 2-furoic acid can be esterified with a simple alcohol like methanol (B129727) or ethanol under Fischer conditions to produce methyl 2-furoate or ethyl 2-furoate, respectively. These simple esters can then serve as substrates for subsequent bromination.
Other esterification techniques can also be employed. A highly effective method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 5-bromo-2-furoic acid can be treated with thionyl chloride (SOCl₂) to form 5-bromo-2-furancarbonyl chloride. prepchem.com This acyl chloride is a highly reactive electrophile that readily reacts with an alcohol to form the corresponding ester, often in high yield and under milder conditions than Fischer esterification. A similar approach involves using sulfoxide chloride (SOCl₂) with methanol to directly convert 5-bromo-2-furoic acid to its methyl ester in quantitative yield. chemicalbook.com
Bromination Strategies for the 5-Position of Furan-2-carboxylates
Introducing a bromine atom specifically at the 5-position of the furan-2-carboxylate ring is a critical step. This is typically achieved through electrophilic substitution, leveraging the inherent reactivity of the furan ring.
Electrophilic Bromination Methods
The furan ring is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution, allowing for the use of mild reagents and conditions. pearson.compearson.com The substitution occurs preferentially at the 2- or 5-position (the α-positions) because the carbocation intermediate formed during the attack at these positions is more stabilized by resonance, including a structure where the positive charge is delocalized onto the ring oxygen atom. pearson.compearson.com When the 2-position is already substituted with a carboxylate group, electrophilic attack is directed to the vacant 5-position.
A direct and effective method for this transformation is the reaction of a furan-2-carboxylate, such as methyl 2-furoate, with molecular bromine (Br₂). In a typical procedure, bromine is added dropwise to a solution of the ester at a controlled temperature (e.g., 50°C). chemicalbook.com The reaction proceeds to give the 5-bromo derivative, which can be isolated and purified by standard techniques like extraction and flash chromatography, affording high yields. chemicalbook.com
Besides elemental bromine, other brominating agents can be utilized, often providing better selectivity or milder reaction conditions. These reagents are particularly useful for complex molecules where the high reactivity of bromine might lead to side reactions.
| Reagent | Description |
| N-Bromosuccinimide (NBS) | A common and convenient source of electrophilic bromine, often used for allylic and benzylic bromination, but also effective for activating aromatic rings like furan. nih.gov |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | An efficient brominating agent that has been shown to be highly effective for the bromination of furan rings, in some cases providing excellent yields of dibrominated products when used in excess. nih.govresearchgate.net |
| 1,3-Dibromo-1,3,5-triazine-2,4,6-trione (DBI) | Another alternative reagent for electrophilic bromination of furan derivatives. researchgate.netresearchgate.net |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) | A solid, stable source of electrophilic bromine that can be used for the selective bromination of various substrates, including furans. researchgate.netresearchgate.net |
These reagents provide a toolkit for chemists to achieve the desired bromination on the furan core, with the choice of reagent often depending on the specific substrate and desired outcome.
Directed Bromination Approaches
While electrophilic substitution is the most common strategy, directed metallation offers an alternative route for regioselective functionalization. This approach involves the deprotonation of the furan ring at a specific position using a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic intermediate with an electrophilic bromine source.
For furoic acid, the choice of base can direct the site of metallation. The use of two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the 5-position, forming a 5-lithio lithium 2-carboxylate intermediate. iust.ac.ir Subsequent treatment of this intermediate with an electrophile, such as molecular bromine, would install a bromine atom at the 5-position. This method provides excellent regiocontrol, driven by the coordination of the lithium base to the carboxylate group. In contrast, using n-butyllithium can lead to deprotonation at the 3-position via ortho-assistance. iust.ac.ir
Esterification with 4-Nitrobenzyl Alcohol
The final step in the synthesis is the formation of the ester linkage between the 5-bromofuran-2-carboxylic acid core and 4-nitrobenzyl alcohol. Several standard esterification protocols can be applied to achieve this transformation.
| Method | Description |
| Acid Chloride Formation | This is a highly reliable two-step method. First, 5-bromofuran-2-carboxylic acid is converted to its highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting 5-bromofuran-2-carbonyl chloride is then reacted with 4-nitrobenzyl alcohol, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. |
| Coupling Reagent-Mediated Esterification | Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the direct formation of esters from carboxylic acids and alcohols. These reagents activate the carboxylic acid, allowing it to be attacked by the alcohol nucleophile. The reaction is often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). |
| Fischer-Speier Esterification | While theoretically possible, the direct acid-catalyzed reaction between 5-bromofuran-2-carboxylic acid and 4-nitrobenzyl alcohol may be less efficient. organic-chemistry.org The conditions required (strong acid, heat) might not be compatible with the nitro group, and because 4-nitrobenzyl alcohol is a solid, using it in large excess as a solvent is not practical. |
The choice of method depends on factors such as scale, substrate compatibility, and desired purity of the final product. The acid chloride and coupling reagent methods are generally preferred for this type of transformation as they proceed under milder conditions and often provide higher yields than the direct Fischer esterification.
Condensation Reactions Utilizing 4-Nitrobenzyl Alcohol
Condensation reactions, particularly esterifications, represent a direct and common approach for the synthesis of this compound. These methods typically involve the reaction of 5-bromofuran-2-carboxylic acid with 4-nitrobenzyl alcohol under conditions that facilitate the removal of water.
One of the most fundamental methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating a mixture of the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.
Another powerful method for ester synthesis is the Steglich esterification , which is particularly useful for sterically hindered substrates or when mild reaction conditions are required. organic-chemistry.orgnih.gov This reaction utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (DMAP). nih.govorganic-chemistry.org The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org
The Mitsunobu reaction offers a reliable method for the synthesis of esters with inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral 4-nitrobenzyl alcohol. organic-chemistry.orgnih.gov This reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile. organic-chemistry.org
| Reaction Name | Reagents | Typical Solvents | General Conditions |
| Fischer-Speier Esterification | 5-bromofuran-2-carboxylic acid, 4-nitrobenzyl alcohol, H₂SO₄ or TsOH (catalytic) | Toluene, Benzene | Reflux with water removal |
| Steglich Esterification | 5-bromofuran-2-carboxylic acid, 4-nitrobenzyl alcohol, DCC or DIC, DMAP (catalytic) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temperature |
| Mitsunobu Reaction | 5-bromofuran-2-carboxylic acid, 4-nitrobenzyl alcohol, PPh₃, DEAD or DIAD | THF, Dioxane | 0 °C to room temperature |
Transesterification Processes Involving 4-Nitrobenzyl Alcohol
Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an existing ester of 5-bromofuran-2-carboxylic acid (e.g., the methyl or ethyl ester) with 4-nitrobenzyl alcohol. The reaction is typically catalyzed by an acid or a base.
In an acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen of the starting ester, rendering it more electrophilic and susceptible to nucleophilic attack by 4-nitrobenzyl alcohol. The equilibrium is driven by the removal of the more volatile alcohol byproduct (e.g., methanol or ethanol).
Base-catalyzed transesterification, on the other hand, proceeds via the nucleophilic attack of an alkoxide, formed by the deprotonation of 4-nitrobenzyl alcohol by the base, on the starting ester. This method is generally faster than the acid-catalyzed counterpart but is sensitive to the presence of water and free acids.
| Catalyst Type | Typical Catalysts | Starting Ester | General Conditions |
| Acid-Catalyzed | H₂SO₄, TsOH | Methyl 5-bromofuran-2-carboxylate | High temperature, removal of methanol |
| Base-Catalyzed | NaOCH₃, K₂CO₃ | Methyl 5-bromofuran-2-carboxylate | Anhydrous conditions, moderate temperature |
Advanced Synthetic Protocols and Green Chemistry Approaches
In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. These advanced protocols often offer advantages such as reduced reaction times, higher yields, and milder reaction conditions.
Microwave-Assisted Synthesis of Furan Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. pensoft.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. In the context of synthesizing this compound, microwave heating could be applied to the Fischer-Speier esterification. The rapid and efficient heating provided by microwaves can significantly shorten the time required to reach the reflux temperature and drive the reaction to completion. A study on the microwave-assisted synthesis of other furan derivatives has demonstrated the potential of this technology to facilitate condensation reactions.
Photochemical Synthetic Routes Relevant to Furan-2-carboxylates
Photochemical methods, which utilize light to initiate chemical reactions, can offer unique pathways for the synthesis of complex molecules. While a direct photochemical esterification to form the target compound is not a standard method, photochemical reactions are relevant in the synthesis of substituted furan derivatives. For instance, the irradiation of bromofuran derivatives in the presence of aromatic compounds can lead to the formation of aryl-furan linkages. researchgate.net Although not directly applicable to the ester formation, this highlights the potential of photochemical methods in modifying the furan ring itself, which could be a step in a more complex synthetic sequence.
Continuous Flow Synthesis and Electrochemistry in Related Furan Chemistry
Continuous flow chemistry has gained significant traction as a scalable and efficient method for chemical synthesis. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and often leading to improved yields and safety profiles. A transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been reported, showcasing the applicability of this technology to furan chemistry. chemrxiv.orgnih.govacs.org This approach could potentially be adapted for the esterification of 5-bromofuran-2-carboxylic acid with 4-nitrobenzyl alcohol, offering a scalable and automated production method.
| Advanced Method | Potential Application | Key Advantages |
| Microwave-Assisted Synthesis | Fischer-Speier Esterification | Rapid reaction times, improved yields |
| Photochemical Routes | Modification of the furan ring | Unique reactivity patterns |
| Continuous Flow Synthesis | Esterification | Scalability, precise control, enhanced safety |
| Electrochemistry | Carboxylic acid activation, furan modification | Reagent-free activation, green chemistry |
Chemical Reactivity and Transformation Pathways of 4 Nitrobenzyl 5 Bromofuran 2 Carboxylate
Reactions Involving the Bromine Moiety at the 5-Position
The bromine atom at the 5-position of the furan (B31954) ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4-Nitrobenzyl 5-bromofuran-2-carboxylate, these reactions primarily target the C-Br bond.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron reagent. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org For furan derivatives, this method allows for the introduction of various aryl and heteroaryl groups at the 5-position.
An established procedure involves the Suzuki coupling of a methyl 5-bromofuran-2-carboxylate with an arylboronic acid, which can then be followed by hydrolysis of the ester. mdpi.com The reaction typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like sodium carbonate. mdpi.com The general mechanism involves the oxidative addition of the bromofuran to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. For instance, in the coupling of 4-tosyl-2(5H)-furanone with o-methylphenylboronic acid, a combination of potassium fluoride (B91410) and PdCl2(PPh3)2 in a THF-H2O mixture was found to give a high yield of the desired product. ysu.am This highlights the importance of optimizing reaction conditions for specific substrates. The reaction is known for its tolerance of a wide range of functional groups and its relatively mild conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromofuran Derivatives
| Organohalide | Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-Dioxane (B91453) | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Not specified | mdpi.com |
| 4-Tosyl-2(5H)-furanone | o-Methylphenylboronic acid | PdCl2(PPh3)2 | KF | THF/H2O | 4-(o-Tolyl)-2(5H)-furanone | 95 | ysu.am |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | 2-Quinolinealdoxime-Pd(II)-complex | Cs2CO3 | Toluene | Methyl 5-phenylbenzofuran-2-carboxylate | Not specified | researchgate.net |
This table is for illustrative purposes and specific yields for this compound may vary.
Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize the 5-position of the furan ring.
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback compared to the relatively benign nature of organoboron reagents used in Suzuki coupling. libretexts.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing alkynyl-substituted furans. researchgate.net The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The reaction can be performed under mild conditions and tolerates a variety of functional groups. wikipedia.orgresearchgate.net
Negishi Coupling: The Negishi coupling employs an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally offer higher yields and better functional group tolerance. wikipedia.org The Negishi coupling has been successfully used for the methylation of bromoarenes using dimethylzinc (B1204448) in the presence of a palladium catalyst. researchgate.net It is also compatible with a range of functional groups including esters and nitriles. organic-chemistry.org
Nucleophilic Substitution Reactions of the Bromine Atom
The presence of an electron-withdrawing group, such as the ester and the nitro group in this compound, can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom. Furan rings with electron-withdrawing substituents at the 2- and 5-positions show increased reactivity towards nucleophiles. uoanbar.edu.iq For example, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. uoanbar.edu.iq This enhanced reactivity is attributed to the stabilization of the Meisenheimer-like intermediate by the electron-withdrawing groups. It has been observed that in such reactions, furans can react significantly faster than their benzene (B151609) analogues. uoanbar.edu.iq
Halogen Dance Reactions and Regioselective Transformations of Bromofurans
The halogen dance is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base, such as lithium dialkylamides (LDA). ic.ac.ukwikipedia.org This reaction proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.org For bromofurans, this can lead to the formation of regioisomers that might be difficult to access through other synthetic routes. ic.ac.ukacs.org
The outcome of the reaction, whether it's a halogen dance or a direct functionalization without rearrangement, can often be controlled by the reaction conditions and the nature of the substituents on the furan ring. ic.ac.uk For example, the presence of a directing group can influence the site of initial lithiation. acs.orgthieme-connect.comthieme-connect.com This allows for regioselective transformations, providing access to a variety of substituted bromofurans. ic.ac.ukthieme-connect.com
Reactions Involving the Ester Functional Group
The 4-nitrobenzyl ester group in the target molecule can undergo several characteristic reactions, primarily hydrolysis and transesterification.
Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid and 4-nitrobenzyl alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt. Acid-catalyzed hydrolysis is a reversible reaction. libretexts.org The hydrolysis of 4-nitrophenyl esters is often studied due to the chromophoric nature of the 4-nitrophenolate (B89219) leaving group, which allows for easy monitoring of the reaction progress. semanticscholar.org Studies on similar systems, like 4-nitrophenyl benzylsulfamate esters, indicate that the mechanism of hydrolysis can vary with pH. rsc.orgrsc.org
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. google.comgoogle.com For instance, a furan-2-carboxylate (B1237412) ester can be transesterified with a different alcohol to produce a new ester. google.com This process is often an equilibrium reaction, and driving the reaction to completion may require using a large excess of the new alcohol or removing one of the products. google.com Transesterification is a key reaction in various industrial processes, including the production of biofuels and polymers. rsc.org
Hydrolysis to 5-bromofuran-2-carboxylic Acid
The ester linkage of this compound can be readily cleaved through hydrolysis to yield 5-bromofuran-2-carboxylic acid and 4-nitrobenzyl alcohol. This transformation is typically achieved under basic conditions. For instance, analogous ester saponification is effectively carried out using sodium hydroxide (B78521) in a mixed solvent system, such as methanol (B129727) and water, under reflux. mdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Table 1: Conditions for Hydrolysis of Furan-2-Carboxylate Esters
| Reactant | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | NaOH, H₂O/MeOH, reflux, 3 h | 5-(4-nitrophenyl)furan-2-carboxylic acid | 80% mdpi.com |
| This compound | Aqueous NaOH in methanol, 75 °C | 5-bromofuran-2-carboxylic acid | - |
This interactive table summarizes conditions analogous to the hydrolysis of the title compound.
Transesterification Reactions
While specific examples for this compound are not extensively documented, transesterification is a fundamental reaction of esters. This process involves the conversion of the 4-nitrobenzyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. For example, p-nitrophenyl esters can be converted to 4-methoxybenzyl (PMB) esters, demonstrating the feasibility of modifying the ester group. nih.gov
Formation of Amides and Other Carboxylic Acid Derivatives
The conversion of this compound into amides is a key transformation for creating derivatives with potential biological activity. While direct aminolysis (reaction with an amine) is possible, a more common and efficient method involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid, as described in section 3.2.1. Subsequently, the resulting carboxylic acid is coupled with a desired amine using a dehydrating agent or coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, to form the amide bond. youtube.comresearchgate.net This approach avoids the potentially harsh conditions required for direct aminolysis of the ester.
Reactions Involving the Nitrobenzyl Moiety
The 4-nitrobenzyl group is not merely a passive component of the molecule; it can undergo specific chemical transformations, particularly reduction of the nitro group and cleavage of the entire ester linkage.
Reduction of the Nitro Group to an Amino Group
The nitro group on the benzyl (B1604629) moiety can be selectively reduced to an amino group, yielding 4-aminobenzyl 5-bromofuran-2-carboxylate. This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating one, drastically altering the electronic properties of the benzyl portion. masterorganicchemistry.com A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction using metals. wikipedia.org
Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. masterorganicchemistry.com
Metal-Acid Systems : Classic examples include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com
Other Reducing Agents : Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also effectively reduce the nitro group under neutral or slightly alkaline conditions, which is advantageous for preserving other sensitive functional groups. tandfonline.com
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Description |
|---|---|
| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com |
| Fe, Sn, or Zn / HCl | Dissolving metal reduction in acidic media. masterorganicchemistry.com |
| Sodium Dithionite (Na₂S₂O₄) | Reduces nitro groups under mild, near-neutral pH conditions. tandfonline.com |
| NaBH₄ / Ni(PPh₃)₄ | A modified borohydride (B1222165) system for efficient reduction in ethanol. jsynthchem.com |
This interactive table lists several established methods for the reduction of aromatic nitro groups.
Transformations of the Benzyl Ester Linkage
The 4-nitrobenzyl group is often employed as a protecting group for carboxylic acids because it is stable under many conditions but can be cleaved selectively.
Reductive Cleavage : One of the most effective methods for cleaving p-nitrobenzyl esters involves the reduction of the nitro group to an amino group. The resulting p-aminobenzyl ester is unstable and readily undergoes a 1,6-elimination reaction to release the free carboxylic acid. tandfonline.com This method offers high selectivity, as it does not affect other common protecting groups like benzyl or Boc groups. tandfonline.com
Photolytic Cleavage : Ortho-nitrobenzyl esters are well-known photocleavable protecting groups that can be removed by irradiation with UV light, typically around 365 nm. researchgate.netupenn.edu This process proceeds through an intramolecular rearrangement. While the para-substituted isomer is generally less efficient in this specific photochemical pathway, photolysis remains a potential method for cleavage.
Basic Cleavage : Under certain conditions, such as heating with aqueous sodium hydroxide in methanol, the p-nitrobenzyl group can be cleaved. This reaction is believed to be facilitated by dissolved oxygen, which promotes oxidation at the benzylic position. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
Ester Hydrolysis : Base-catalyzed hydrolysis proceeds via a two-step nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 4-nitrobenzyloxide leaving group to form the carboxylate salt.
Nitro Group Reduction : The mechanism of nitro group reduction varies with the reagent. With metal catalysts and H₂, the reaction occurs on the catalyst surface. In dissolving metal reductions (e.g., Fe/HCl), the process involves a series of single-electron transfers from the metal surface to the nitro group, followed by protonation steps, leading through nitroso and hydroxylamine (B1172632) intermediates to the final amine.
Reductive Ester Cleavage : The cleavage of the p-nitrobenzyl ester using a reducing agent like sodium dithionite is a classic example of a "pro-labile" protecting group strategy. The initial reduction of the nitro group to an amine transforms the electron-withdrawing substituent into an electron-donating one. This electronic shift facilitates a spontaneous 1,6-elimination through a quinone methide-type intermediate, liberating the carboxylic acid. tandfonline.com
Photolytic Cleavage : The widely accepted mechanism for the photolytic cleavage of ortho-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms an aci-nitro intermediate which then rearranges and fragments to release the carboxylic acid and an o-nitrosobenzaldehyde. upenn.edu
Radical Reaction Pathways in Furan Derivatization
The furan ring and the 4-nitrobenzyl group within this compound present different pathways for radical-mediated transformations.
The furan core is susceptible to radical addition reactions. Studies on furan and its derivatives show that atmospheric radicals, such as the hydroxyl radical (OH•), primarily add to the C2 or C5 positions of the furan ring. whiterose.ac.ukacs.org This addition forms a chemically activated adduct radical. acs.org Under certain atmospheric conditions, this intermediate can be stabilized or can undergo isomerization through the breaking of a C-O bond, leading to ring-opening. acs.org Subsequent reactions with oxygen can result in the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net While these studies focus on gas-phase atmospheric reactions, they illustrate the inherent reactivity of the furan ring toward radical species.
A distinct radical pathway involves the 4-nitrobenzyl portion of the molecule. Research on the reactivity of 4-nitrobenzyl bromide, a related structure, shows that it can undergo an anion-radical mechanism when reacting with certain bases. researchgate.net This process is particularly noted with soft bases, where an electron transfer occurs to form a 4-nitrobenzyl radical. This radical can then dimerize, leading to products such as 1,2-bis(4-nitrophenyl)ethane. researchgate.net This suggests that the 4-nitrobenzyl group in the target molecule could potentially engage in similar single-electron transfer pathways, depending on the reaction conditions and reagents employed.
Catalytic Cycle Elucidation in Cross-Coupling Reactions
The carbon-bromine bond at the 5-position of the furan ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The mechanism for these reactions, particularly those catalyzed by palladium, is well-established and proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. nih.govwildlife-biodiversity.com
The generally accepted catalytic cycle consists of three primary steps: nih.govlibretexts.orgyoutube.com
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the carbon-halogen bond (C-Br) of the 5-bromofuran-2-carboxylate moiety. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar organopalladium(II) complex. nih.govyoutube.com
Transmetalation : In this step, a second reagent, typically an organometallic compound (e.g., an organoboron species in a Suzuki reaction or an organotin species in a Stille reaction), exchanges its organic group with the halide on the palladium(II) complex. libretexts.orgyoutube.com This forms a new diorganopalladium(II) intermediate.
Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. nih.gov This forms the desired C-C bond of the product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
A practical example illustrating this pathway is the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, a reaction that constructs a molecular framework closely related to the target compound's substitution pattern. mdpi.com In this synthesis, a palladium(II) precatalyst is reduced in situ to the active Pd(0) species, which then initiates the catalytic cycle to couple the furan and phenyl rings. mdpi.com
Table 1: Elementary Steps in Palladium-Catalyzed Cross-Coupling of 5-Bromofuran Derivatives
| Step | Description | Palladium Oxidation State Change |
| Oxidative Addition | Insertion of Pd(0) into the C5-Br bond of the furan ring. | 0 → +2 |
| Transmetalation | Transfer of an organic group from a main-group organometallic reagent to the Pd(II) center. | +2 → +2 |
| Reductive Elimination | Coupling of the two organic groups on palladium to form the final product and regenerate the catalyst. | +2 → 0 |
Solvent and Ligand Effects on Reaction Outcomes
The success and efficiency of cross-coupling reactions involving this compound are highly dependent on the choice of solvent and ligands. These components play a critical role in stabilizing the catalyst, influencing reaction rates, and ensuring the solubility of reactants. whiterose.ac.ukrsc.org
Solvent Effects: The solvent is a crucial parameter in palladium-catalyzed cross-couplings as it must dissolve a range of components, from organic substrates to inorganic bases and metallic complexes. whiterose.ac.uk Dipolar aprotic solvents are often the preferred choice. For instance, in the Suzuki coupling synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate from its brominated precursor, 1,4-dioxane was used as the solvent in conjunction with an aqueous sodium carbonate solution. mdpi.com The choice of solvent can significantly impact the yield of the desired product. Different solvents can alter catalyst stability and the rate of the elementary steps in the catalytic cycle. whiterose.ac.uk
Table 2: Effect of Solvent on Product Yield in a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 92 |
| 2 | Toluene | 85 |
| 3 | DMF | 81 |
| 4 | THF | 65 |
| 5 | CH₃CN | 58 |
| 6 | CH₂Cl₂ | <10 |
| 7 | H₂O | <5 |
Data adapted from a representative Suzuki-Miyaura reaction to illustrate solvent effects. Actual yields can vary based on specific substrates and conditions. Source: researchgate.net
Ligand Effects: Ligands are essential for stabilizing the palladium catalyst and modulating its electronic and steric properties. nih.gov The development of specialized phosphine (B1218219) ligands has been a major advance in cross-coupling chemistry, enabling reactions under milder conditions and with a broader range of substrates. nih.govnih.gov In the synthesis of the related methyl 5-(4-nitrophenyl)furan-2-carboxylate, a bis(triphenylphosphine)palladium(II) dichloride precatalyst was used, highlighting the utility of phosphine ligands. mdpi.com Modern, bulky, and electron-rich phosphine ligands (such as XPhos, RuPhos, and BrettPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance the rates of challenging oxidative addition and reductive elimination steps, leading to improved reaction efficiency and functional group tolerance. nih.govnih.gov The selection of an optimal ligand often requires empirical screening to achieve the best outcome for a specific transformation. nih.gov
Applications of 4 Nitrobenzyl 5 Bromofuran 2 Carboxylate As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Substituted Furan-2-carboxylic Acid Derivatives
A primary application of 4-Nitrobenzyl 5-bromofuran-2-carboxylate is as a precursor for a variety of substituted furan-2-carboxylic acid derivatives. The carbon-bromine bond at the C5 position of the furan (B31954) ring is a key reactive site, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. These reactions enable the formation of a new carbon-carbon or carbon-heteroatom bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Research has demonstrated the successful use of analogous compounds, like methyl 5-bromofuran-2-carboxylate, in Suzuki coupling reactions. mdpi.com In a typical procedure, the bromo-furan compound is reacted with a boronic acid in the presence of a palladium catalyst and a base to yield the 5-substituted furan. mdpi.com The 4-nitrobenzyl ester in the title compound is advantageous as it is generally more robust than a simple methyl or ethyl ester and can withstand a broader range of reaction conditions before its intended removal.
Following the modification at the C5 position, the 4-nitrobenzyl protecting group can be selectively removed, typically through reduction of the nitro group followed by cleavage, or via other methods like hydrogenolysis, to unmask the carboxylic acid. This free acid can then be used in further transformations, such as amide bond formation or conversion to other functional groups. This two-step sequence—cross-coupling followed by deprotection—provides a reliable route to novel 5-substituted furan-2-carboxylic acids, which are themselves valuable intermediates. mdpi.compensoft.net
Table 1: Representative Synthesis of a 5-Aryl-Furan-2-Carboxylic Acid Derivative This table illustrates a typical reaction sequence using an analogous methyl ester, which is directly applicable to the 4-nitrobenzyl ester.
| Step | Reactant | Reagents & Conditions | Product | Purpose |
| 1. Suzuki Coupling | Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid, Pd(PPh₃)₂Cl₂, 2 M Na₂CO₃, 1,4-dioxane (B91453), 90 °C, N₂ atmosphere. mdpi.com | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Introduce the aryl substituent at the C5 position. mdpi.com |
| 2. Hydrolysis (Deprotection) | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | NaOH, H₂O/MeOH, reflux. mdpi.com | 5-(4-nitrophenyl)furan-2-carboxylic acid | Deprotect the ester to yield the free carboxylic acid. mdpi.com |
Role in the Divergent Synthesis of Heterocyclic Scaffolds
The furan ring within this compound serves not only as a target for substitution but also as a foundational scaffold for the construction of more complex heterocyclic systems. Divergent synthesis strategies leverage a common intermediate to produce a wide range of structurally distinct molecules. Starting with this compound, various substituents can be introduced at the C5-position. These newly introduced functional groups can then undergo intramolecular reactions with the furan ring or the carboxylate group (or its derivatives) to form fused or spirocyclic heterocyclic systems.
For example, the furan-2-carboxylate (B1237412) moiety can be converted into other functional groups, such as an aldehyde or an amide. Furan-2-carboxaldehydes are known to participate in condensation reactions with compounds like hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are themselves useful synthetic intermediates. nih.gov By first performing a cross-coupling reaction and then converting the carboxylate to an aldehyde, a diverse library of furan-based oxazolones can be generated. This highlights the role of the initial building block in divergent pathways leading to a variety of heterocyclic cores. nih.govsci-hub.se
Building Block for Complex Organic Molecules
The 2,5-substituted furan motif is a recurring structural unit in many biologically active compounds and complex natural products. nih.gov Consequently, this compound is a valuable building block for the total synthesis of such molecules. Its utility is particularly evident in the synthesis of novel therapeutic agents.
For instance, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of inhibitors targeting salicylate (B1505791) synthase (MbtI), an enzyme crucial for iron acquisition in Mycobacterium tuberculosis. mdpi.com The synthesis of these potential antitubercular drugs relies on a synthetic route starting from a 5-bromofuran-2-carboxylate ester. mdpi.com The ester is first subjected to a Suzuki coupling to install the desired phenyl ring, followed by hydrolysis to yield the active carboxylic acid. The use of the 4-nitrobenzyl ester provides a stable intermediate that facilitates the key bond-forming reaction before the final deprotection step to furnish the target complex molecule. mdpi.com
Contributions to the Development of Chemical Libraries for Screening Purposes
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. These libraries are screened to identify compounds with desired biological activities or material properties. This compound is an ideal starting material for combinatorial chemistry and the parallel synthesis of compound libraries.
The reactivity of the C5-bromo position allows for the introduction of a wide array of chemical fragments using a common reaction protocol, such as palladium-catalyzed cross-coupling. By reacting the parent compound with a diverse set of boronic acids (in Suzuki couplings) or other organometallic reagents, a large library of 5-substituted furan-2-carboxylates can be rapidly assembled. This approach was utilized in the development of a series of 5-phenyl-2-furan derivatives that were synthesized and tested as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory conditions like asthma and COPD. sci-hub.se The ability to easily generate structural diversity around a common furan core makes this building block highly valuable for creating focused libraries for screening purposes.
Integration into Multi-Step Synthetic Strategies for Target Molecule Synthesis
The strategic placement of its functional groups allows this compound to be seamlessly integrated into complex, multi-step synthetic sequences. youtube.comyoutube.com Its role is typically that of an early-stage intermediate, where the furan core is elaborated before the carboxylate is unmasked for final-stage transformations.
A clear example of this integration is the synthesis of 5-aryl-furan-2-carboxylic acids, which are targets in medicinal chemistry research. mdpi.compensoft.net The synthesis plan involves a logical sequence of reactions where the protecting group and the reactive bromine site are manipulated orthogonally.
Table 2: Multi-Step Synthetic Route to a Target Molecule This table outlines a general strategy for synthesizing a target 5-aryl-furan-2-carboxylic acid from the title compound.
| Step | Synthetic Transformation | Reagents & Conditions | Intermediate/Product | Rationale |
| 1 | Palladium-Catalyzed Cross-Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Base (e.g., Na₂CO₃), Solvent (e.g., 1,4-dioxane). mdpi.com | 4-Nitrobenzyl 5-aryl-furan-2-carboxylate | Formation of the key C-C bond. The PNB-ester is stable under these conditions. |
| 2 | Deprotection of Carboxylic Acid | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., Zn, Fe in acetic acid). | Target Molecule: 5-Aryl-furan-2-carboxylic acid | Selective removal of the 4-nitrobenzyl group to reveal the final carboxylic acid functionality. |
This strategic, step-wise approach, where reactions are performed on one part of the molecule while another is protected, is fundamental to modern organic synthesis and showcases the value of well-designed building blocks like this compound. youtube.comyoutube.com
Spectroscopic and Advanced Structural Characterization Methodologies for Furan 2 Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Nitrobenzyl 5-bromofuran-2-carboxylate, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of the atoms.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the furan (B31954) ring, the aromatic protons of the nitrobenzyl group, and the methylene (B1212753) protons of the benzyl (B1604629) group. The protons on the furan ring, typically appearing as doublets, would provide information about their relative positions. For comparison, in the related compound methyl 5-(4-nitrophenyl)furan-2-carboxylate, the furan protons appear as doublets at approximately 7.28 and 6.95 ppm. mdpi.com The aromatic protons of the 4-nitrophenyl group in this analogue are observed as two distinct doublets, a characteristic AA'BB' system, at around 8.28 and 7.93 ppm. mdpi.com For this compound, similar splitting patterns would be anticipated for the nitrobenzyl protons. The methylene protons (CH₂) of the benzyl group would likely appear as a singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a characteristic downfield shift. For instance, in methyl 5-(4-nitrophenyl)furan-2-carboxylate, the carbonyl carbon appears at approximately 159.06 ppm. mdpi.com The carbon atoms of the furan and nitrobenzyl rings would also exhibit distinct chemical shifts, influenced by their electronic environments.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
For this compound (C₁₂H₈BrNO₅), HRMS would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to its calculated exact mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity separated by two mass units. For example, in the mass spectrum of (5-bromofuran-2-yl)(3-hydroxy-4-methoxyphenyl)methanone, the [M-H]⁻ peak shows this isotopic signature at m/z 295 and 297. mdpi.com
Fragmentation patterns observed in the mass spectrum would also provide structural information. Common fragmentation pathways for this molecule might include the cleavage of the ester bond, leading to fragments corresponding to the 4-nitrobenzyl cation and the 5-bromofuran-2-carboxylate anion, or the loss of the nitro group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group would be prominent, typically in the range of 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, usually found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching vibrations of the ester linkage would also be observable. Additionally, characteristic peaks for the C-H bonds of the aromatic rings and the furan ring, as well as the C-Br bond, would be present in the spectrum. For comparison, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide shows carbonyl absorptions at 1644 and 1682 cm⁻¹. sigmaaldrich.com
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture
If a suitable single crystal of this compound could be grown, XRD analysis would reveal the planarity of the furan and nitrobenzyl rings and the torsion angles between them. It would also elucidate intermolecular interactions, such as stacking interactions or hydrogen bonds, which govern the crystal packing. Studies on similar molecules, like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, have shown that these molecules can be nearly planar with crystal structures dominated by stacking interactions. chemicalbook.com The analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid also revealed detailed bond lengths and angles, confirming electron delocalization across the molecule. mdpi.com
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.
HPLC would be a suitable method for analyzing the purity of this compound. A reversed-phase HPLC system, using a nonpolar stationary phase and a polar mobile phase, would likely be effective. The compound would be detected by a UV detector, given the presence of chromophores in its structure. The retention time and peak purity could be used to assess the sample's homogeneity.
GC-MS could also be utilized, provided the compound is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of the compound and any impurities based on their mass spectra. The purification of related compounds is often monitored by thin-layer chromatography (TLC) and achieved through flash column chromatography. mdpi.comchemicalbook.com
Future Research Directions and Emerging Trends in Furan 2 Carboxylate Chemistry
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of furan-2-carboxylates is a focal point for creating high-value chemicals. The structure of 4-Nitrobenzyl 5-bromofuran-2-carboxylate offers multiple sites for catalytic modification. The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups. mdpi.com This allows for the synthesis of a diverse library of 5-substituted furan (B31954) derivatives from a common precursor.
Research into novel catalytic systems is rapidly advancing, moving beyond traditional noble metal catalysts like palladium.
Non-Noble Metal Catalysts : Iron, cobalt, nickel, and copper are being investigated as cheaper, more abundant alternatives for biomass valorization, although issues like metal leaching remain a challenge. nih.gov
Heterogeneous Catalysts : Solid acid catalysts like zeolites, polyoxometalates (POMs), and heteropolyacids (HPAs) offer significant advantages, including high thermal stability, tunable acidity, and ease of separation and recycling, aligning with green chemistry principles. nih.gov For example, zirconium-doped mesoporous silicates have shown excellent activity in the conversion of glucose to furan derivatives. nih.gov
One-Pot Syntheses : Efficient synthetic methods, such as the one-pot conversion of furfural (B47365) to furan-2-carboxylate (B1237412) esters using copper catalysts, streamline processes and reduce waste. mdpi.com
Development of Asymmetric Synthetic Routes
Asymmetric synthesis is crucial for producing chiral molecules for the pharmaceutical and agrochemical industries. While this compound is achiral, it can serve as a scaffold for creating chiral compounds. Catalytic asymmetric synthesis of molecules containing a furan ring is a challenging but important goal. bohrium.comnih.gov
Recent breakthroughs include:
Organocatalysis : Organocatalytic asymmetric annulation reactions have been developed to create complex furan-indole compounds with both axial and central chirality in high yields and enantioselectivities. bohrium.comnih.gov
Metal-Catalyzed Cycloadditions : Iridium-catalyzed asymmetric [3 + 2] cycloaddition reactions between carboxylic acids and vinylcyclopropanes have been reported to produce highly enantioenriched tetrahydrofurans, demonstrating a novel route to chiral oxygenated heterocycles. acs.org
These asymmetric strategies could be adapted to introduce chirality to the furan ring of 5-bromofuran-2-carboxylate derivatives, potentially leading to new classes of bioactive molecules.
Application in Materials Science and Polymer Chemistry
Furan-based polymers are at the forefront of research into sustainable plastics. 2,5-Furandicarboxylic acid (FDCA), a close relative of the furan-2-carboxylate core, is considered a top bio-based platform chemical and a renewable substitute for terephthalic acid. nih.govncsu.edu This has led to the development of poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) with superior barrier properties compared to conventional poly(ethylene terephthalate) (PET). mdpi.comrsc.org
The incorporation of functionalized furan-2-carboxylates could lead to polymers with tailored properties:
Functional Polyesters and Polyamides : The ester and bromo-functional groups on this compound could be chemically modified to create difunctional monomers suitable for step-growth polymerization. rsc.org
Plasticizers : Esters of furan dicarboxylic acids, synthesized from marine biomass, have been investigated as bio-based plasticizers for poly(vinyl chloride) (PVC). acs.org
Thermosets and Resins : Furan derivatives, including furfuryl alcohol, are used to produce resins and highly cross-linked polymer networks. rsc.orgrsc.org Epoxidized furans are also being explored as potential replacements for bisphenol-A-diglycidylether (DGEBA) in epoxy resins. rsc.org
The 4-nitrobenzyl group in the target molecule could also impart specific optical or electronic properties to the resulting polymer, opening avenues for functional materials.
Integration into Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems built from non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov Host-guest chemistry, a central part of this field, uses macrocyclic host molecules (e.g., cyclodextrins, calixarenes, cucurbiturils) to encapsulate smaller guest molecules. thno.orgfrontiersin.org
This compound possesses several features that make it an interesting candidate for host-guest studies:
Aromatic Recognition : The furan and nitrophenyl rings can participate in π-π stacking interactions with the cavities of aromatic hosts. mdpi.commdpi.com
Hydrogen Bonding : The ester and nitro functional groups can act as hydrogen bond acceptors, facilitating binding with complementary hosts.
Stimuli-Responsive Systems : The host-guest interactions can be designed to be responsive to external stimuli, such as pH, light, or redox changes, which is useful for creating smart materials and drug delivery systems. thno.org
By encapsulating furan-based guests, researchers can modify their solubility, stability, and reactivity, enabling applications in sensing, catalysis, and controlled release. frontiersin.orgfiveable.me
Sustainable Synthesis and Biocatalytic Approaches
The push towards a green and sustainable chemical industry has intensified research into bio-based production routes. Furans are typically derived from the dehydration of sugars found in lignocellulosic biomass, making them a key renewable feedstock. researchgate.netfrontiersin.org
Key trends in the sustainable synthesis of furan-2-carboxylates include:
Biocatalysis : The use of whole-cell biocatalysts and isolated enzymes offers a green alternative to traditional chemical synthesis. researchgate.net For instance, recombinant E. coli has been used for the biocatalytic synthesis of furan carboxylic acids from furan aldehydes. acs.org Biocatalytic routes are being developed to produce FDCA from 5-hydroxymethylfurfural (B1680220) (HMF) under mild conditions, avoiding the harsh chemicals often used in conventional oxidation processes. researchgate.netacs.org
Green Catalytic Processes : The development of catalytic pathways that use water as a solvent, operate at lower temperatures, and utilize recyclable catalysts are central to sustainable chemistry. The cross-ketonization of methyl 2-furoate with carboxylic acids over a simple ZrO₂ catalyst is an example of an innovative and greener route to valuable acyl furans. rsc.org
Waste Valorization : The synthesis of furan derivatives from waste biomass is a highly attractive strategy for a circular economy. mdpi.com
These approaches aim to reduce the environmental footprint of chemical production, making furan-2-carboxylate chemistry a cornerstone of future biorefineries. frontiersin.org
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-nitrobenzyl 5-bromofuran-2-carboxylate?
Answer: The synthesis typically involves esterification of 5-bromofuran-2-carboxylic acid derivatives with 4-nitrobenzyl alcohol. A representative method includes:
- Iron-catalyzed coupling : Reacting bromofuran carboxylate esters (e.g., pent-4-en-1-yl 5-bromofuran-2-carboxylate) with chalcone derivatives under heating (80°C, 16 h), followed by purification via flash column chromatography (hexanes/ethyl ether gradient) .
- Esterification : Using methyl 5-bromo-2-furoate (mp: 62–65°C, F.W. 205) as a precursor, followed by nitrobenzyl group introduction via nucleophilic substitution or Mitsunobu reactions .
Q. How can researchers confirm the structural integrity of this compound?
Answer: A combination of spectroscopic and analytical techniques is critical:
- ¹H NMR : Resolve diastereomers using 400 MHz instruments (CDCl₃ solvent). Peaks for the nitrobenzyl group appear at δ 7.5–8.2 ppm (aromatic protons), while bromofuran protons resonate at δ 6.2–7.0 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₀BrNO₅: 328.9804) .
- Melting Point : Compare with literature values (e.g., methyl 5-bromo-2-furoate: 62–65°C) .
Advanced Research Questions
Q. What are the challenges in analyzing diastereomeric mixtures of bromofuran carboxylate derivatives?
Answer: Diastereomers arising from asymmetric synthesis or substituent orientation require advanced analytical strategies:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.
- Variable-Temperature NMR : Lowering temperatures (e.g., –40°C) slows molecular rotation, enhancing resolution of overlapping signals .
- X-ray Crystallography : Resolve absolute configurations for crystalline derivatives, though bromine’s heavy atom effect may complicate data collection.
Q. How does the bromine substituent influence the reactivity of 5-bromofuran-2-carboxylates in cross-coupling reactions?
Answer: The bromine atom serves as a leaving group, enabling:
- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. The electron-withdrawing nitro group on the benzyl moiety enhances electrophilicity at the bromine site .
- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos catalysts. Steric hindrance from the nitrobenzyl group may reduce yields, necessitating optimized ligand systems .
Q. What methodological considerations are critical for handling this compound in biological assays?
Answer:
- Stability : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Solubility : Use DMSO for in vitro studies (test concentrations ≤ 1 mM to avoid cytotoxicity).
- Safety : Follow protocols for nitro compounds (e.g., wear nitrile gloves, avoid inhalation; see TCI America’s guidelines for nitroaromatic handling) .
Methodological Recommendations
- Experimental Design : Adopt a mixed-methods approach (e.g., quantitative yield analysis paired with qualitative mechanistic studies using DFT calculations) .
- Data Contradictions : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions when yields diverge from literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
